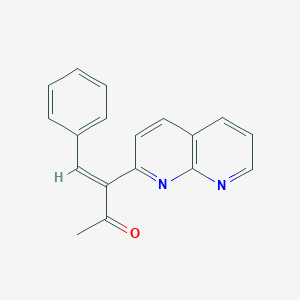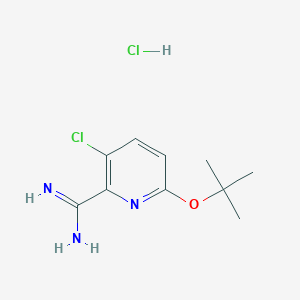
6-(tert-Butoxy)-3-chloropicolinimidamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(tert-Butoxy)-3-chloropicolinimidamide hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butoxy group and a chloropicolinimidamide moiety. The presence of these functional groups imparts specific chemical properties that make it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-Butoxy)-3-chloropicolinimidamide hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chloropicolinic acid with tert-butyl alcohol in the presence of a dehydrating agent to form the tert-butyl ester. This intermediate is then reacted with an appropriate amine to introduce the imidamide functionality. The final step involves the conversion of the free base to its hydrochloride salt using hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-(tert-Butoxy)-3-chloropicolinimidamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the imidamide moiety.
Substitution: The chlorine atom in the picolinimidamide ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
6-(tert-Butoxy)-3-chloropicolinimidamide hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(tert-Butoxy)-3-chloropicolinimidamide hydrochloride involves its interaction with specific molecular targets. The tert-butoxy group and the chloropicolinimidamide moiety can interact with enzymes and proteins, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
tert-Butyloxycarbonyl-protected amino acids: These compounds share the tert-butoxy group and are used in peptide synthesis.
Chloropicolinic acids: Compounds with similar picolinic acid structures but different functional groups.
Uniqueness
6-(tert-Butoxy)-3-chloropicolinimidamide hydrochloride is unique due to the combination of the tert-butoxy group and the chloropicolinimidamide moiety. This combination imparts specific chemical properties that are not found in other similar compounds, making it valuable for specialized applications.
Properties
CAS No. |
1179362-04-9 |
|---|---|
Molecular Formula |
C10H15Cl2N3O |
Molecular Weight |
264.15 g/mol |
IUPAC Name |
3-chloro-6-[(2-methylpropan-2-yl)oxy]pyridine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C10H14ClN3O.ClH/c1-10(2,3)15-7-5-4-6(11)8(14-7)9(12)13;/h4-5H,1-3H3,(H3,12,13);1H |
InChI Key |
QTOZZMPGADXSAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=NC(=C(C=C1)Cl)C(=N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


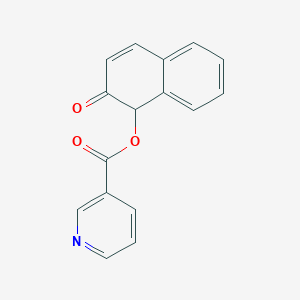
![Tert-butyl 1-carbamoyl-6-azaspiro[2.6]nonane-6-carboxylate](/img/structure/B11852718.png)
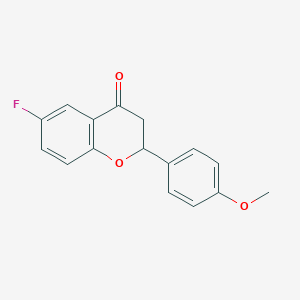
![2-(Chloromethyl)naphtho[1,2-b]thiophene 1,1-dioxide](/img/structure/B11852742.png)
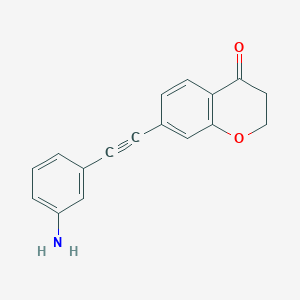

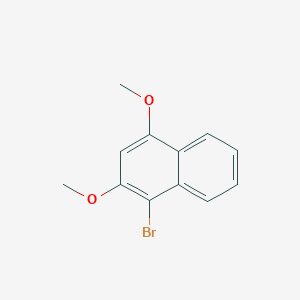

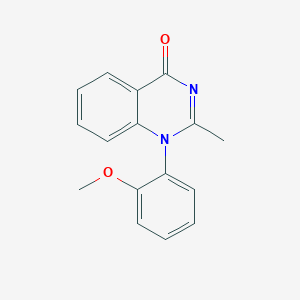
![4-(1,3-Dioxo-2-azaspiro[4.4]nonan-2-yl)benzoic acid](/img/structure/B11852772.png)
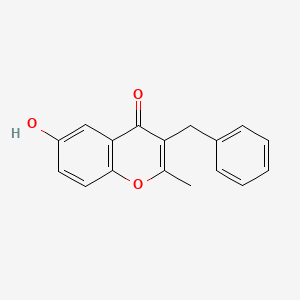

![N-(tert-Butyl)-6-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11852779.png)
